molecular formula C11H13N B12107343 1-Azabicyclo[3.1.0]hexane, 5-phenyl- CAS No. 1314934-70-7

1-Azabicyclo[3.1.0]hexane, 5-phenyl-

Cat. No.: B12107343
CAS No.: 1314934-70-7
M. Wt: 159.23 g/mol
InChI Key: SCYUAGWRMZPUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[3.1.0]hexane, 5-phenyl- is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology.

Chemical Reactions Analysis

1-Azabicyclo[3.1.0]hexane, 5-phenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include n-BuLi for cyclization, LiAlH4 for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include substituted pyrrolidines and piperidines .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.1.0]hexane, 5-phenyl- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, modulating biological processes. For example, it has been shown to inhibit proteases and reuptake transporters of serotonin, noradrenaline, and dopamine . The molecular targets and pathways involved include enzyme active sites and neurotransmitter transport systems.

Comparison with Similar Compounds

1-Azabicyclo[3.1.0]hexane, 5-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1-Azabicyclo[3.1.0]hexane, 5-phenyl- lies in its phenyl substitution, which can enhance its interaction with biological targets and improve its pharmacological profile.

Properties

CAS No.

1314934-70-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

5-phenyl-1-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12(11)9-11/h1-3,5-6H,4,7-9H2

InChI Key

SCYUAGWRMZPUMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN2C1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.